molecular formula C18H16FN3O2 B4521640 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4521640
M. Wt: 325.3 g/mol
InChI Key: RTHXOYLVCPEMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Scientific Research Applications

4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of EiM08-17479 is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

EiM08-17479 acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its potential mechanism of action . This interaction inhibits the normal function of the enzyme, leading to changes in cellular metabolism.

Biochemical Analysis

Biochemical Properties

4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways and cellular energy production.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response . Additionally, this compound can impact cellular metabolism by inhibiting key enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as succinate dehydrogenase, leading to enzyme inhibition . This inhibition can result in downstream effects on metabolic pathways and cellular processes. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, affecting the citric acid cycle and cellular energy production . The compound may also influence other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the benzimidazole intermediate.

    Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzimidazole intermediate with a suitable benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-indan-2-yl benzamide: A compound with a similar fluorinated benzamide structure but different substituents.

    N-4-fluoro-pyrazol-5-yl-benzamide: Another fluorinated benzamide derivative with a pyrazole ring instead of a benzimidazole ring.

    N-4-chloro-pyrazol-5-yl-benzamide: A chlorinated analog of the above compound.

Uniqueness

4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the tetrahydrofuran ring and the benzimidazole moiety, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and biological activity compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-12-5-3-11(4-6-12)18(23)20-13-7-8-14-15(10-13)22-17(21-14)16-2-1-9-24-16/h3-8,10,16H,1-2,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHXOYLVCPEMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 5
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 6
4-fluoro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.